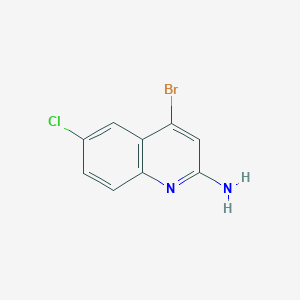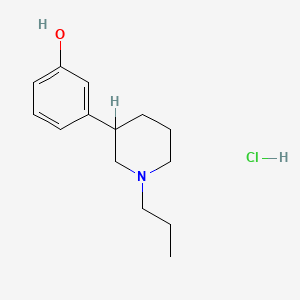
2-amino-2-methylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-methylpropane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol derivative of 2-amino-2-methylpropane, characterized by the presence of both an amino group and a thiol group attached to a central carbon atom. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methylpropane-1-thiol typically involves the reaction of 2-amino-2-methylpropanol with hydrogen sulfide gas under acidic conditions. The reaction proceeds as follows:
[ \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{OH} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{SH} + \text{H}_2\text{O} ]
This reaction is typically carried out at elevated temperatures to ensure complete conversion of the alcohol to the thiol.
Industrial Production Methods
In industrial settings, this compound can be produced through a similar process but on a larger scale. The reaction is conducted in a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Corresponding amines (R-NH2).
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-amino-2-methylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-2-methylpropane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Amino-2-methylpropanoic acid: Contains a carboxyl group instead of a thiol group.
2-Amino-2-methylpropylamine: Features an additional amino group.
Uniqueness
2-amino-2-methylpropane-1-thiol is unique due to the presence of both an amino and a thiol group, which imparts distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
13893-24-8 |
|---|---|
Molecular Formula |
C4H11NS |
Molecular Weight |
105.20 g/mol |
IUPAC Name |
2-amino-2-methylpropane-1-thiol |
InChI |
InChI=1S/C4H11NS/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 |
InChI Key |
WHFJUXYUXQYZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


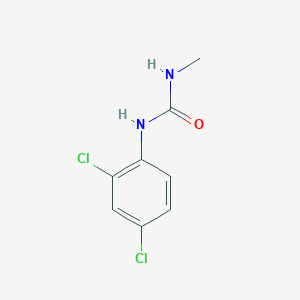
![(4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol](/img/structure/B8796014.png)
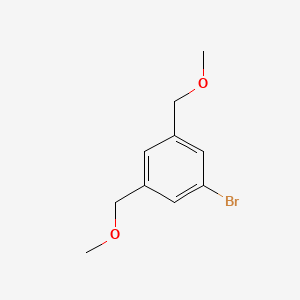
![(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one](/img/structure/B8796032.png)
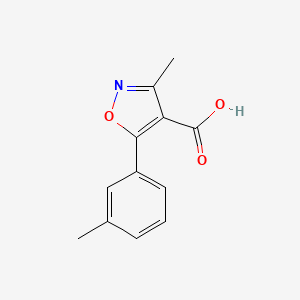
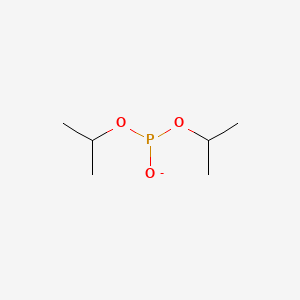
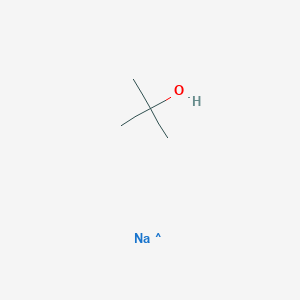
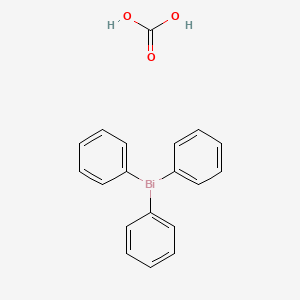
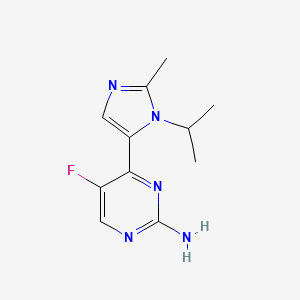
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B8796101.png)

